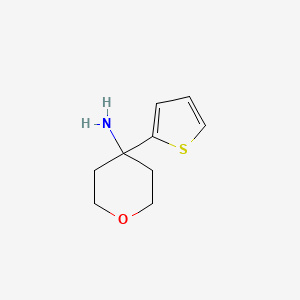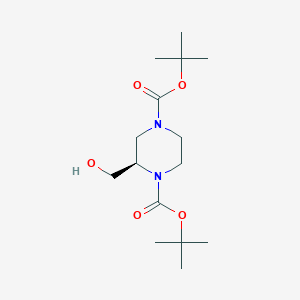
(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine
Overview
Description
®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is a derivative of piperazine, a heterocyclic organic compound. Piperazine derivatives are commonly used in pharmaceuticals and organic synthesis due to their versatile chemical properties. The compound features two tert-butoxycarbonyl (Boc) protecting groups and a hydroxymethyl group, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine typically involves the protection of the piperazine nitrogen atoms with Boc groups. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the Boc protecting groups using strong acids like trifluoroacetic acid.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Trifluoroacetic acid, hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Deprotected piperazine derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry
In organic synthesis, ®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine can be used as an intermediate for the preparation of more complex molecules. Its protected nitrogen atoms and hydroxymethyl group make it a versatile building block.
Biology
The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Its structural features allow for the exploration of structure-activity relationships in drug discovery.
Medicine
Piperazine derivatives are known for their pharmacological activities, including anti-parasitic and anti-inflammatory properties. ®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine may serve as a precursor for the development of new therapeutic agents.
Industry
In the chemical industry, the compound can be used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting groups can influence the compound’s solubility and stability, affecting its bioavailability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
1,4-Di-Boc-piperazine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(Hydroxymethyl)piperazine: Lacks the Boc protecting groups, which can affect its stability and reactivity.
N-Boc-piperazine: Contains only one Boc group, offering different reactivity and protection levels.
Uniqueness
®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is unique due to the presence of both Boc protecting groups and a hydroxymethyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug discovery.
Properties
IUPAC Name |
ditert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFQKQBPSGAKK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1428342.png)
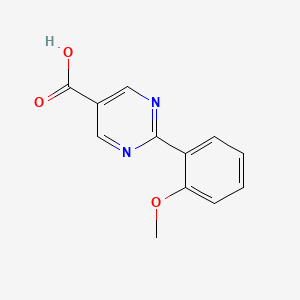
![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine](/img/structure/B1428346.png)
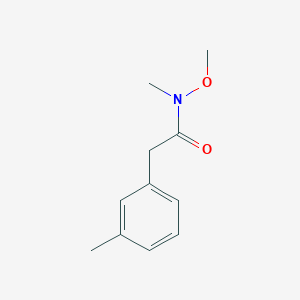
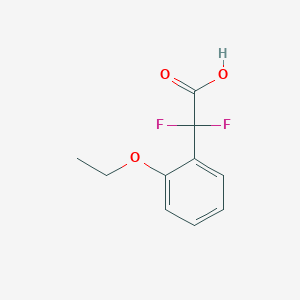
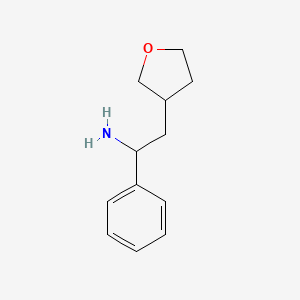
![2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428352.png)
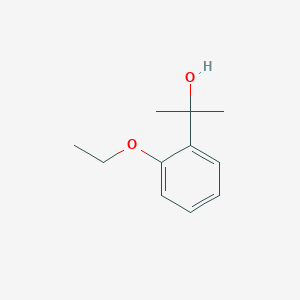
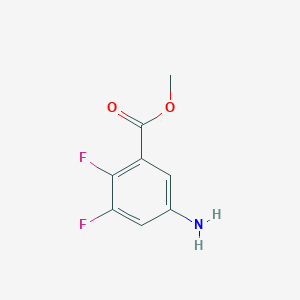
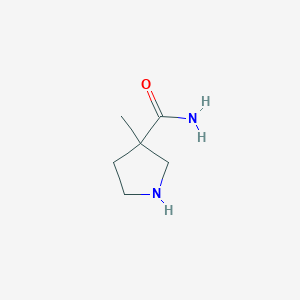
![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B1428358.png)
